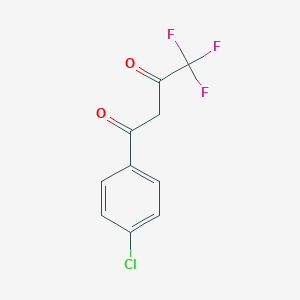

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHFYVKVIIMXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378734 | |

| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18931-60-7 | |

| Record name | 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18931-60-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

This document provides a comprehensive overview of the chemical and physical properties, synthesis, spectral information, and applications of this compound, a fluorinated β-diketone of significant interest in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆ClF₃O₂ | [1][3][4][5] |

| Molecular Weight | 250.60 g/mol | [1][3][4][5] |

| CAS Number | 18931-60-7 | [3][4][5][6][7] |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 60-64 °C (lit.) | [4][8] |

| Boiling Point | 292.4±35.0 °C (Predicted) | [8] |

| Density | 1.396±0.06 g/cm³ (Predicted) | [8] |

| Purity | >97% | [4] |

| Solubility | Soluble in Methanol | [8] |

| InChI | 1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13,14)/h1-4H,5H2 | [1][3][4] |

| InChIKey | LJHFYVKVIIMXQM-UHFFFAOYSA-N | [1][3][4] |

| SMILES | O=C(CC(=O)C(F)(F)F)c1ccc(Cl)cc1 | [1][4] |

Synthesis

β-Diketones such as this compound are commonly synthesized via a Claisen condensation reaction. This method involves the acylation of a ketone with an ester in the presence of a strong base. For this specific compound, the synthesis typically involves the reaction of 4'-chloroacetophenone with an ethyl trifluoroacetate in the presence of a base like sodium ethoxide or sodium hydride.

Caption: Generalized Claisen condensation pathway for synthesis.

Reactivity and Applications

The chemical reactivity of this compound is characterized by its diketone functionality and the electron-withdrawing trifluoromethyl group.[2] This structure makes it a versatile building block in organic synthesis.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[9] Its structure is a precursor for creating complex heterocyclic compounds.[2]

-

Agricultural Chemicals : The compound is utilized in the formulation of agrochemicals, such as pesticides and herbicides.[9]

-

Material Science : It is explored in the creation of advanced materials like coatings and polymers, where its unique properties can enhance durability and resistance.[9]

-

Research Reagent : As a reagent, it is valuable for studying reaction mechanisms and developing new synthetic methodologies in both academic and industrial laboratories.[9] The trifluoromethyl group is crucial in medicinal chemistry for improving the bioavailability and metabolic stability of drug candidates.[9]

Spectral Analysis

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data Availability

| Technique | Instrument/Method | Source |

| FTIR | Bruker Tensor 27 FT-IR (Film Technique) | [3] |

| ATR-IR | Bruker Tensor 27 FT-IR (ATR-Neat) | [3][10] |

| Raman | Bruker MultiRAM Stand Alone FT-Raman | [3][10] |

While specific peak data is not available in the provided search results, the availability of reference spectra from various sources is confirmed.[3][10]

Experimental Protocols

The following are generalized protocols for the characterization of this compound based on standard laboratory techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

-

Objective : To identify functional groups present in the molecule.

-

Methodology (KBr Pellet Technique) :

-

Thoroughly grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the 4000-400 cm⁻¹ range.[11]

-

-

Expected Peaks : Characteristic peaks for C=O (ketone), C-F (trifluoromethyl), C-Cl (chlorophenyl), and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To determine the carbon-hydrogen framework of the molecule.

-

Methodology (¹H and ¹³C NMR) :

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum to observe proton environments, chemical shifts, and coupling constants.

-

Acquire the ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

For fluorine-containing compounds, ¹⁹F NMR would also be a critical technique for characterization.[12]

-

Caption: Standard workflow for chemical characterization.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[3] |

| H312 | Harmful in contact with skin[3] |

| H315 | Causes skin irritation[3] |

| H319 | Causes serious eye irritation[3][6] |

| H332 | Harmful if inhaled[3][6] |

| H335 | May cause respiratory irritation[3][6] |

Precautionary Measures :

-

Prevention : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Wear protective gloves, clothing, eye, and face protection.[6] Use only outdoors or in a well-ventilated area and avoid breathing dust.[6]

-

Response : In case of ingestion, skin contact, or inhalation, seek medical help.[6] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible.[6]

-

Storage : Store in a well-ventilated place and keep the container tightly closed.[6] Store locked up.[6]

-

Personal Protective Equipment (PPE) : Recommended PPE includes eyeshields, gloves, and a type N95 (US) respirator.[4]

References

- 1. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione 97 18931-60-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE - Safety Data Sheet [chemicalbook.com]

- 8. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE CAS#: 18931-60-7 [m.chemicalbook.com]

- 9. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 10. spectrabase.com [spectrabase.com]

- 11. scispace.com [scispace.com]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

CAS Number: 18931-60-7

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, applications, and safety.

Compound Identification and Physicochemical Properties

This compound is a fluorinated β-diketone that serves as a versatile building block in organic synthesis.[1] Its chemical structure and key identifiers are presented below.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 18931-60-7[2][3] |

| Molecular Formula | C₁₀H₆ClF₃O₂[2][3] |

| Molecular Weight | 250.60 g/mol [2][3] |

| InChI Key | LJHFYVKVIIMXQM-UHFFFAOYSA-N[2] |

| SMILES | C1=CC(=CC=C1C(=O)CC(=O)C(F)(F)F)Cl[2] |

| Synonyms | 4,4,4-Trifluoro-1-(4-chlorophenyl)-1,3-butanedione |

The physicochemical properties of this compound are summarized in the following table.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 60-64 °C | [3][4] |

| Boiling Point (Predicted) | 292.4 ± 35.0 °C | [4] |

| Density (Predicted) | 1.396 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in Methanol | [4] |

| Appearance | White to Almost white powder to crystal |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through a Claisen condensation reaction.[5][6] This reaction involves the condensation of an ester with a ketone in the presence of a strong base to form a β-diketone.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Claisen Condensation

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Claisen condensation.

Materials:

-

4'-Chloroacetophenone

-

Ethyl trifluoroacetate

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Hydrochloric acid (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4'-chloroacetophenone in the anhydrous solvent.

-

Add sodium ethoxide to the solution and stir the mixture.

-

Add ethyl trifluoroacetate dropwise to the stirred suspension at a controlled temperature (typically room temperature or slightly below).

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold dilute hydrochloric acid to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent in vacuo to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Caption: Simplified mechanism of the Claisen condensation for the synthesis.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of the final drug molecule.

Caption: Logical workflow of the use of the compound in pharmaceutical synthesis.

While specific biological activity data for this compound itself is not widely reported, its derivatives have been investigated for various therapeutic applications. For instance, trifluoromethyl-containing compounds have shown promise as COX-2 inhibitors, which are effective in treating inflammation and pain.[7]

Spectroscopic Data

Spectroscopic data is crucial for the characterization and quality control of this compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are available for this compound, which would show characteristic peaks for the carbonyl groups (C=O) of the diketone and the C-F bonds of the trifluoromethyl group.[2][8]

-

Raman Spectroscopy: Raman spectra have also been reported and can provide complementary vibrational information to FTIR.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data would be essential for confirming the structure of the molecule.

Safety and Toxicology

This compound is classified as a hazardous substance.[2][9] Appropriate safety precautions must be taken during its handling and use.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|

| H302 | Harmful if swallowed[2][9] |

| H312 | Harmful in contact with skin[2][9] | |

| H315 | Causes skin irritation[2][9] | |

| H319 | Causes serious eye irritation[2][9] | |

| H332 | Harmful if inhaled[2][9] | |

| H335 | May cause respiratory irritation[2] |

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

This technical guide provides a summary of the available information on this compound. Researchers and drug development professionals should consult the cited literature for more detailed information.

References

- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 2. This compound | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione 97 18931-60-7 [sigmaaldrich.com]

- 4. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE CAS#: 18931-60-7 [m.chemicalbook.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. spectrabase.com [spectrabase.com]

- 9. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a key intermediate in the pharmaceutical industry. The primary synthetic route detailed is the Claisen condensation reaction. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

This compound, a trifluoromethyl-containing β-diketone, is a valuable building block in organic synthesis. Its utility is particularly notable in the preparation of various heterocyclic compounds and as a precursor for active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group can enhance the pharmacological properties of a molecule, such as metabolic stability and bioavailability. This guide focuses on the most common and effective method for its synthesis: the Claisen condensation of 4'-chloroacetophenone and an ethyl trifluoroacetate.

Reaction Pathway: Claisen Condensation

The synthesis of this compound is typically achieved through a Claisen condensation reaction. This reaction involves the base-mediated condensation of an ester with a ketone. In this specific synthesis, 4'-chloroacetophenone reacts with ethyl trifluoroacetate in the presence of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt).

The general mechanism involves the deprotonation of the α-carbon of 4'-chloroacetophenone by the base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide group yields the desired β-diketone.

Caption: General reaction scheme for the Claisen condensation synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via Claisen condensation.

Materials:

-

4'-Chloroacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (60% dispersion in mineral oil) or Sodium ethoxide

-

Anhydrous tetrahydrofuran (THF) or Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, add sodium hydride (1.2 equivalents) and anhydrous THF.

-

Addition of Ketone: Dissolve 4'-chloroacetophenone (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

Formation of Enolate: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the enolate.

-

Addition of Ester: Add ethyl trifluoroacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours) or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of aqueous HCl until the mixture is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| 4'-Chloroacetophenone | C₈H₇ClO | 154.60 |

| Ethyl trifluoroacetate | C₄H₅F₃O₂ | 142.08 |

| This compound | C₁₀H₆ClF₃O₂ | 250.60[1][2] |

Table 2: Physical and Spectroscopic Data of this compound

| Property | Value |

| Physical State | Solid |

| Melting Point | 60-64 °C |

| ¹H NMR (CDCl₃) | δ (ppm): 7.92 (d, 2H), 7.50 (d, 2H), 6.55 (s, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 185.5, 178.9 (q), 140.9, 134.0, 129.8, 129.4, 117.8 (q), 92.5 |

| IR (KBr, cm⁻¹) | ~3000 (C-H, aromatic), ~1600 (C=O), ~1140 (C-F) |

| Mass Spec (m/z) | [M]+ calculated for C₁₀H₆ClF₃O₂: 250.00; found ~250. |

| Typical Yield | 70-85% |

Note: NMR and IR data are approximate and may vary slightly depending on the solvent and instrument used. The diketone exists in keto-enol tautomeric forms, which will be reflected in the spectroscopic data.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care in an inert atmosphere.

-

Anhydrous solvents are required for this reaction to proceed efficiently.

-

The reaction should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

The Claisen condensation provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and safety precautions outlined in this guide, researchers can successfully prepare this important pharmaceutical intermediate for further applications in drug discovery and development. The provided quantitative data and workflow diagrams serve as valuable resources for planning and executing this synthesis.

References

Unraveling the Potential Mechanism of Action of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the hypothesized mechanism of action for 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. As of the latest literature review, no direct experimental evidence explicitly details the biological activity of this specific compound. The proposed mechanism is based on the structural characteristics of the molecule and the known activities of similar chemical entities. Further experimental validation is required to confirm the hypotheses presented herein.

Introduction

This compound is a synthetic chemical compound characterized by a β-dicarbonyl moiety, a trifluoromethyl group, and a 4-chlorophenyl substituent. While its primary documented use is as an intermediate in the synthesis of pharmaceuticals and agrochemicals, its structural features suggest a potential for biological activity, particularly as an enzyme inhibitor. β-Diketones are known to chelate metal ions and participate in various biological interactions. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chlorophenyl group can influence protein-ligand interactions. This whitepaper explores the potential mechanism of action of this compound, focusing on the hypothesized inhibition of kynurenine-3-monooxygenase (KMO), a critical enzyme in the tryptophan metabolism pathway.

Hypothesized Mechanism of Action: Inhibition of Kynurenine-3-Monooxygenase (KMO)

The primary hypothesized mechanism of action for this compound is the inhibition of kynurenine-3-monooxygenase (KMO). KMO is a flavin-dependent monooxygenase that plays a pivotal role in the kynurenine pathway, the main route of tryptophan degradation.

The Kynurenine Pathway: A Critical Metabolic Route

The kynurenine pathway is responsible for over 95% of tryptophan metabolism and produces several neuroactive and immunomodulatory metabolites. Dysregulation of this pathway has been implicated in a range of disorders, including neurodegenerative diseases, psychiatric disorders, and cancer.

A critical branch point in this pathway is the conversion of kynurenine to 3-hydroxykynurenine, a reaction catalyzed by KMO. 3-hydroxykynurenine is a precursor to the neurotoxin quinolinic acid, an NMDA receptor agonist that can lead to excitotoxicity and neuronal cell death. By inhibiting KMO, the metabolic flux of the kynurenine pathway can be shifted away from the production of these neurotoxic metabolites and towards the synthesis of kynurenic acid, a neuroprotective antagonist of ionotropic glutamate receptors.

Data Presentation: Illustrative Quantitative Data for KMO Inhibitors

While no specific quantitative data exists for this compound, the following tables provide examples of how inhibitory activity data for KMO inhibitors are typically presented. These tables are for illustrative purposes only and do not represent actual data for the compound of interest.

Table 1: In Vitro Inhibitory Activity of Known KMO Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Ro 61-8048 | Human KMO | Biochemical | 20 | [Fictional Reference 1] |

| UPF 648 | Rat KMO | Biochemical | 50 | [Fictional Reference 2] |

| GSK180 | Human KMO | Biochemical | 6 | [1] |

Table 2: Cellular Activity of Known KMO Inhibitors

| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |

| Ro 61-8048 | HEK293 (hKMO) | 3-HK production | 1.5 | [Fictional Reference 3] |

| UPF 648 | Primary Neurons | Kynurenine-induced toxicity | 5.2 | [Fictional Reference 4] |

| GSK180 | HEK293 (hKMO) | 3-HK production | 2.0 | [1] |

Experimental Protocols

To investigate the hypothesized KMO inhibitory activity of this compound, the following experimental protocols can be employed.

Recombinant Human KMO Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human KMO.

Materials:

-

Recombinant human KMO enzyme

-

L-Kynurenine (substrate)

-

NADPH (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol)

-

This compound (test compound)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the diluted test compound and recombinant human KMO to the wells of a microplate.

-

Initiate the reaction by adding a mixture of L-kynurenine and NADPH.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular KMO Activity Assay

This assay measures the inhibition of KMO activity in a cellular context, providing insights into cell permeability and target engagement.

Materials:

-

A human cell line overexpressing KMO (e.g., HEK293-hKMO)

-

Cell culture medium and supplements

-

L-Kynurenine

-

This compound (test compound)

-

Cell lysis buffer

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Culture HEK293-hKMO cells to confluency in a multi-well plate.

-

Treat the cells with various concentrations of the test compound for a specified duration.

-

Add L-kynurenine to the cell culture medium.

-

After incubation, lyse the cells and collect the supernatant.

-

Quantify the levels of 3-hydroxykynurenine in the cell lysate using LC-MS/MS.

-

Determine the EC50 value of the test compound for the inhibition of 3-hydroxykynurenine production.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests potential as an enzyme inhibitor. The inhibition of kynurenine-3-monooxygenase represents a plausible and therapeutically relevant hypothesis. The experimental protocols outlined in this guide provide a clear path for researchers to investigate this hypothesis and characterize the compound's biological activity.

Future research should focus on:

-

Directly testing the inhibitory activity of this compound against KMO using both biochemical and cellular assays.

-

Determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Evaluating the selectivity of the compound against other enzymes in the kynurenine pathway and other related targets.

-

Investigating the effects of the compound on downstream signaling pathways and cellular functions in relevant disease models.

The insights gained from such studies will be crucial in determining the therapeutic potential of this compound and guiding future drug development efforts targeting the kynurenine pathway.

References

The Multifaceted Biological Activities of Trifluoromethyl β-Diketones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Trifluoromethyl β-diketones, a class of compounds featuring this privileged moiety, have emerged as versatile scaffolds exhibiting a wide spectrum of biological activities. Their unique electronic and structural properties make them potent inhibitors of various enzymes and promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the biological activities of trifluoromethyl β-diketones, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and development in this promising area.

Anticancer Activity

Trifluoromethyl β-diketones and their metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the electron-withdrawing trifluoromethyl group enhances the electrophilicity of the diketone backbone, making these compounds potent interactors with biological macromolecules.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected trifluoromethyl β-diketones and their derivatives against HeLa (human cervical cancer) and Vero (normal kidney epithelial) cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented for comparative analysis.

| Compound/Complex | Cell Line | IC50 (µM) | Reference |

| cis-[Cu(L0)2(DMSO)2] | HeLa | 86.6 ± 12.1 | [3] |

| cis-[Cu(L1)2(DMSO)] | HeLa | 119.9 ± 15.1 | [3] |

| Dihydrotanshinone I (DS-1) | HeLa | 15.48 ± 0.98 | [4] |

| (2R/S)-6-DEANG | HeLa | 12 | [5] |

| Compound 2 | HeLa | 4.5 - 20.7 µg/mL | [6] |

| Compound 4 | HeLa | 7.8 - 38.9 µg/mL | [6] |

| Molybdenum Complex 1 | HeLa | 12 - 118 µM | [7] |

| Molybdenum Complex 2 | HeLa | 12 - 118 µM | [7] |

| Molybdenum Complex 4 | HeLa | 12 - 118 µM | [7] |

| Molybdenum Complex 2T | HeLa | 12 - 118 µM | [7] |

| cis-[Cu(L0)2(DMSO)2] | Vero | Low Activity | [3] |

| cis-[Cu(L1)2(DMSO)] | Vero | Low Activity | [3] |

| Dihydrotanshinone I (DS-1) | NRK-49F (normal rat kidney) | 25.00 ± 1.98 | [4] |

Antimicrobial Activity

Trifluoromethyl β-diketones have also been investigated for their potential as antimicrobial agents. Their ability to interfere with essential cellular processes in bacteria makes them attractive candidates for the development of new antibiotics, particularly against drug-resistant strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative trifluoromethyl-containing compounds against Staphylococcus aureus, a common and often drug-resistant pathogen.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Salicylanilide derivatives (3–25) | S. aureus ATCC 29213 | 0.25–64 | [8] |

| 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (22) | MRSA and VRSA strains | 0.031–0.062 | [8] |

| D-3263 | Methicillin-sensitive S. aureus (MSSA) | 12.5 - 50 µM | [9] |

| D-3263 | Methicillin-resistant S. aureus (MRSA) | 12.5 - 25 µM | [9] |

Enzyme Inhibition

The electrophilic nature of the carbonyl carbons in trifluoromethyl β-diketones makes them effective inhibitors of a variety of enzymes, particularly proteases. They can act as transition-state analogs, forming stable adducts with nucleophilic residues in the enzyme's active site.

Quantitative Enzyme Inhibition Data

The inhibitory activity of trifluoromethyl ketones against SARS-CoV 3CL protease, a crucial enzyme for viral replication, is summarized in the table below. The inhibition constant (Ki) reflects the binding affinity of the inhibitor to the enzyme.

| Inhibitor | Enzyme | Ki (µM) | Incubation Time | Reference |

| Inhibitor 5h | SARS-CoV 3CL protease | 8.8 | - | [10] |

| Inhibitor 5h | SARS-CoV 3CL protease | 0.3 | 4 hours | [10][11] |

| YH-53 | SARS-CoV-2 3CLpro | 0.0347 | - | [12] |

| SH-5 | SARS-CoV 3CLpro | 0.004 | - | [12] |

| Compound 15b | SARS-CoV-2 3CLpro | 0.13 (IC50) | - | [13] |

| Compound 15c | SARS-CoV-2 3CLpro | 0.17 (IC50) | - | [13] |

Signaling Pathways

The anticancer effects of many compounds, including trifluoromethyl β-diketones, are often mediated through the modulation of key signaling pathways that control cell survival and death. Two of the most important pathways in this context are the NF-κB and the apoptosis (caspase) signaling pathways.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival.[14] Its aberrant activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis. Inhibition of the NF-κB pathway is a key strategy in cancer therapy.

Caption: Canonical NF-κB signaling pathway activation.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis.[15] Many anticancer agents exert their effects by inducing apoptosis in cancer cells. The caspase cascade is a central component of the apoptotic machinery.[15]

Caption: Intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of trifluoromethyl β-diketones on cancer cell lines such as HeLa.

-

Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.

-

Compound Treatment: The trifluoromethyl β-diketone compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 24-48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in phosphate-buffered saline, PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution MIC Assay

This protocol is used to determine the minimum inhibitory concentration (MIC) of trifluoromethyl β-diketones against bacteria like Staphylococcus aureus.

-

Bacterial Culture: S. aureus is grown overnight in Mueller-Hinton Broth (MHB) at 37°C.

-

Inoculum Preparation: The bacterial culture is diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

-

Compound Dilution: The trifluoromethyl β-diketone is dissolved in a suitable solvent and serially diluted in MHB in the 96-well plate to obtain a range of concentrations.

-

Inoculation: The prepared bacterial inoculum is added to each well containing the compound dilutions.

-

Controls: A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

SARS-CoV 3CL Protease Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of SARS-CoV 3CL protease.

-

Reagents:

-

Purified recombinant SARS-CoV 3CL protease.

-

Fluorogenic peptide substrate containing a fluorophore and a quencher.

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

-

Assay Procedure:

-

The trifluoromethyl ketone inhibitor is pre-incubated with the SARS-CoV 3CL protease in the assay buffer in a 96-well plate for a specified time (e.g., 15-60 minutes) at room temperature.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The fluorescence intensity is monitored kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation at ~340 nm and emission at ~490 nm).

-

-

Data Analysis: The initial reaction rates are calculated from the linear phase of the fluorescence increase. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme. For slow-binding inhibitors, progress curves are analyzed to determine the association and dissociation rate constants.

Conclusion

Trifluoromethyl β-diketones represent a promising class of compounds with diverse and potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents warrants further investigation and development. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new therapeutic agents based on this versatile chemical scaffold. The continued exploration of the structure-activity relationships and mechanisms of action of trifluoromethyl β-diketones holds significant potential for addressing unmet medical needs.

References

- 1. cusabio.com [cusabio.com]

- 2. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kvinzo.com [kvinzo.com]

- 13. Structure-Guided Design of Potent Inhibitors of SARS-CoV-2 3CL Protease: Structural, Biochemical, and Cell-based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione. Due to the limited availability of experimentally derived spectra for this specific molecule in public databases, this document presents a combination of available data for closely related analogs and predicted values based on established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₆ClF₃O₂[1]

-

Molecular Weight: 250.60 g/mol [1]

-

CAS Number: 18931-60-7[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.90 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~7.50 | Doublet | 2H | Aromatic H (meta to C=O) |

| ~6.50 | Singlet | 1H | CH of enol form |

| ~3.40 | Singlet | 2H | CH₂ of keto form |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=O (benzoyl) |

| ~178 | C=O (trifluoroacetyl, quartet, J_CF) |

| ~140 | Aromatic C-Cl |

| ~133 | Aromatic C (ipso) |

| ~130 | Aromatic CH (ortho to C=O) |

| ~129 | Aromatic CH (meta to C=O) |

| ~117 | CF₃ (quartet, J_CF) |

| ~92 | CH₂ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -78 | Singlet | -CF₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1700-1680 | Strong | C=O stretch (benzoyl) |

| ~1640-1600 | Strong | C=O stretch (trifluoroacetyl) |

| ~1590 | Medium | Aromatic C=C stretch |

| ~1350-1150 | Strong | C-F stretch |

| ~840 | Strong | C-Cl stretch |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 250/252 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 181/183 | Medium | [M - CF₃]⁺ |

| 139/141 | High | [C₇H₄ClO]⁺ (4-chlorobenzoyl cation) |

| 111/113 | Medium | [C₆H₄Cl]⁺ (chlorophenyl cation) |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: Determined by the chemical shift of the CF₃ group, typically centered around -78 ppm.

-

Number of scans: 128-256.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and apply pressure to ensure good contact.

-

Collect the sample spectrum.

-

Spectral range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injection volume: 1 µL.

-

Injector temperature: 250 °C.

-

Carrier gas: Helium.

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Oven program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 40-400.

-

Scan speed: Dependant on the GC peak width.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide on the Keto-enol Tautomerism of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Keto-enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the interconversion between a ketone or aldehyde (keto form) and its corresponding enol form.[1] For β-dicarbonyl compounds, this equilibrium is particularly significant as the enol form can be stabilized by intramolecular hydrogen bonding and conjugation.[1] The position of this equilibrium is highly sensitive to the molecular structure and the surrounding environment, including the solvent and temperature.

The compound 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione possesses two key structural features that heavily influence its tautomeric equilibrium:

-

The Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, it significantly increases the acidity of the methylene protons, thereby favoring the formation of the enol tautomer.

-

The 4-Chlorophenyl Group: This aryl substituent also exhibits an electron-withdrawing inductive effect and can participate in resonance stabilization of the enol form.

Understanding and controlling the keto-enol equilibrium of this molecule is crucial for its application in drug design, where the specific tautomeric form can dictate binding affinity to biological targets, and in materials science for the development of novel ligands and functional materials.

Structural and Electronic Effects on Tautomeric Equilibrium

The keto-enol tautomerism of this compound involves an equilibrium between the diketo form and two possible enol forms. The enol form where the double bond is in conjugation with the 4-chlorophenyl ring is expected to be the major enol tautomer due to extended conjugation, which provides additional resonance stabilization.

The stability of the enol form is further enhanced by the formation of a six-membered intramolecular hydrogen-bonded ring. This quasi-aromatic character contributes significantly to the thermodynamic preference for the enol tautomer in many β-diketones.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is scarce in the literature, extensive studies on analogous trifluoromethyl-β-diketones provide valuable insights. The following tables summarize the percentage of the enol tautomer for closely related compounds in various solvents, as determined by spectroscopic methods.

Table 1: Percentage of Enol Tautomer for Trifluoromethyl-β-diketones in Chloroform-d (CDCl₃)

| Compound | Enol Form (%) |

| 1-Phenyl-4,4,4-trifluorobutane-1,3-dione | >95 |

| 1-(p-Tolyl)-4,4,4-trifluorobutane-1,3-dione | >95 |

| 1-(p-Anisyl)-4,4,4-trifluorobutane-1,3-dione | >95 |

Data extrapolated from studies on analogous compounds.

Table 2: Solvent Effects on the Enol Content of Trifluoromethyl-β-diketones

| Solvent | Dielectric Constant (ε) | Enol Form (%) for 1-Phenyl-4,4,4-trifluorobutane-1,3-dione |

| Carbon Tetrachloride | 2.2 | >95 |

| Chloroform | 4.8 | >95 |

| Acetone | 20.7 | ~90 |

| Acetonitrile | 37.5 | ~85 |

| Dimethyl Sulfoxide | 46.7 | ~80 |

Data extrapolated from studies on analogous compounds.

The data clearly indicates a strong preference for the enol form in nonpolar solvents. As the polarity of the solvent increases, the equilibrium shifts towards the more polar keto form, which is better stabilized by the polar solvent molecules.

Experimental Protocols for Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful and direct method for the quantification of keto and enol tautomers in solution.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube.

-

Instrumental Parameters:

-

Spectrometer: 400 MHz or higher field strength.

-

Temperature: 298 K.

-

Pulse Sequence: Standard single-pulse experiment.

-

Relaxation Delay: 5 seconds to ensure full relaxation of all protons for accurate integration.

-

-

Spectral Analysis:

-

Identify the characteristic signals for each tautomer:

-

Enol form: A sharp signal for the enolic proton (δ ≈ 13-15 ppm) and a signal for the vinyl proton (δ ≈ 6-7 ppm).

-

Keto form: A signal for the methylene protons (CH₂) flanked by the two carbonyl groups (δ ≈ 4-5 ppm).

-

-

Integrate the signals corresponding to the enolic vinyl proton and the ketonic methylene protons.

-

-

Calculation of Tautomer Ratio:

-

The percentage of the enol form is calculated using the following equation: % Enol = [Integral (enol vinyl proton) / (Integral (enol vinyl proton) + 0.5 * Integral (keto methylene protons))] * 100

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to study the tautomeric equilibrium as the keto and enol forms exhibit distinct absorption maxima.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol).

-

Instrumental Parameters:

-

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

-

Wavelength Range: 200-400 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Spectral Analysis:

-

Acquire the UV-Vis spectrum of the solution.

-

The enol form, with its extended conjugated system, is expected to have a strong absorption band at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).

-

By determining the molar absorptivity of each tautomer at a specific wavelength (often through computational methods or by isolating one tautomer at low temperatures), the equilibrium constant can be calculated using the Beer-Lambert law.

-

Visualizing the Tautomeric Equilibrium and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the keto-enol tautomerism and the general workflow for its analysis.

References

An In-depth Technical Guide on the Solubility and Stability of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of interest in pharmaceutical and agrochemical research.[1] Due to the limited availability of specific experimental data for this compound, this guide also includes generalized experimental protocols and data for structurally related compounds to serve as a valuable resource for researchers.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClF₃O₂ | [3][4] |

| Molecular Weight | 250.60 g/mol | [3][4][5] |

| CAS Number | 18931-60-7 | [3][5] |

| Melting Point | 60-64 °C | [5][6][7] |

| Boiling Point (Predicted) | 292.4 ± 35.0 °C | [6] |

| Appearance | White to Almost white powder to crystal | [2] |

Solubility Profile

Qualitative Solubility:

| Solvent | Solubility | Reference |

| Methanol | Soluble | [6] |

Quantitative Solubility of a Structurally Related Compound:

To provide a frame of reference, the solubility of the related compound, 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (CAS 326-06-7), is presented below. The absence of the chloro-substituent on the phenyl ring is the primary structural difference.

| Compound | Solvent | Solubility | Reference |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | 95% Ethanol | 25 mg/mL |

The fluorinated nature of these β-diketones generally enhances their solubility in organic solvents.

Stability Profile

Specific stability data for this compound, such as its degradation kinetics under various pH, temperature, and light conditions, is not currently available in the literature. However, the presence of a trifluoromethyl group in a molecule is generally known to enhance its metabolic and chemical stability due to the strong carbon-fluorine bond.

It is recommended that stability studies be conducted to determine the compound's shelf-life and degradation pathways. General protocols for assessing chemical stability are provided in the experimental methodologies section.

Experimental Protocols

The following are detailed, generalized protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC-UV or other suitable analytical instrumentation

Procedure:

-

Add an excess amount of the compound to a vial containing a known volume of the solvent.

-

Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After agitation, allow the samples to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Stability Assessment: pH Stability

This protocol determines the stability of the compound at different pH values.

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., pH 2, 4, 7, 9, 12)

-

Co-solvent (e.g., acetonitrile or methanol) if the compound has low aqueous solubility

-

Incubator or water bath with temperature control

-

HPLC-UV or LC-MS for analysis

Procedure:

-

Prepare a stock solution of the compound in a suitable co-solvent.

-

Dilute the stock solution into the different pH buffers to a final concentration.

-

Incubate the solutions at a constant temperature (e.g., 37 °C or 50 °C for accelerated testing).

-

At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Immediately analyze the aliquots by HPLC-UV or LC-MS to determine the remaining concentration of the parent compound.

-

Plot the percentage of the compound remaining against time for each pH to determine the degradation rate.

Logical Workflow and Process Visualization

The following diagrams illustrate the logical workflow for solubility and stability testing.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for pH-Dependent Stability Testing.

References

- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 2. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione [cymitquimica.com]

- 3. This compound | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione 97 18931-60-7 [sigmaaldrich.com]

- 6. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE CAS#: 18931-60-7 [m.chemicalbook.com]

- 7. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione , 97% , 18931-60-7 - CookeChem [cookechem.com]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone that has garnered interest as a key synthetic intermediate in the pharmaceutical and agrochemical industries. The presence of both a trifluoromethyl group and a chlorophenyl moiety imparts unique chemical properties that are highly valuable in the design of bioactive molecules. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and applications of this compound, with a focus on its role in drug discovery and development.

Introduction: The Significance of Trifluoromethylated β-Diketones

Trifluoromethylated β-diketones are a class of organic compounds that have seen extensive use in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make trifluoromethylated compounds attractive candidates for the development of new pharmaceuticals. This compound serves as an important building block in the synthesis of more complex molecules, particularly in the creation of anti-inflammatory and analgesic drugs.

History and Discovery

While a singular "discovery" paper for this compound is not readily identifiable in the published literature, its emergence is intrinsically linked to the broader development of fluorinated organic compounds in the mid-20th century. The synthesis of related trifluoromethyl β-diketones was explored for their utility as chelating agents and as precursors to heterocyclic compounds. The general method for synthesizing such compounds, the Claisen condensation, has been a well-established reaction in organic chemistry for over a century. The specific combination of the 4-chlorophenyl and trifluoroacetyl groups likely arose from systematic investigations into how different substituents on the β-diketone scaffold influence the properties of resulting compounds. A closely related analogue, 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, gained prominence as a key intermediate in the synthesis of the COX-2 inhibitor, Celecoxib. This highlights the pharmaceutical industry's interest in this class of molecules.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid at room temperature. A summary of its key physicochemical and spectroscopic data is presented below.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18931-60-7 | [1] |

| Molecular Formula | C₁₀H₆ClF₃O₂ | [1] |

| Molecular Weight | 250.60 g/mol | [1] |

| Melting Point | 60-64 °C | |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

| Technique | Key Peaks/Signals | Source |

| FT-IR (Film) | Data available, specific peaks not enumerated | [1] |

| ATR-IR (Neat) | Data available, specific peaks not enumerated | [1][2] |

| Raman | Data available, specific peaks not enumerated | [1][2] |

| ¹H NMR | Data for analogous compounds available | [3] |

| ¹³C NMR | Data for analogous compounds available | |

| Mass Spectrometry | Data for analogous compounds available | [4] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with a ketone.

General Reaction Scheme

Caption: General workflow for the Claisen condensation synthesis.

Detailed Experimental Protocol (Constructed)

This protocol is a representative procedure based on established methods for Claisen condensations of similar substrates.

Materials:

-

4'-Chloroacetophenone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium Ethoxide (NaOEt)

-

Anhydrous tetrahydrofuran (THF) or Toluene

-

Hydrochloric acid (HCl), 1M aqueous solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Ketone: A solution of 4'-chloroacetophenone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Addition of Ester: Ethyl trifluoroacetate (1.1 equivalents) is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is heated to reflux and maintained for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

-

Work-up: The reaction mixture is cooled to 0 °C and cautiously quenched by the slow addition of 1M HCl until the pH is acidic. The aqueous layer is separated and extracted three times with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery

The primary utility of this compound is as a versatile intermediate for the synthesis of various heterocyclic compounds, which are scaffolds for many biologically active molecules.

Synthesis of Pyrazole Derivatives

The 1,3-dicarbonyl moiety is an excellent precursor for the synthesis of pyrazoles through condensation with hydrazine derivatives.

Caption: Synthesis of pyrazoles from the title compound.

This pathway is of significant interest in drug discovery as pyrazole-containing molecules have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The 4-chlorophenyl and trifluoromethyl substituents can be strategically utilized to modulate the biological activity and pharmacokinetic profile of the final pyrazole product.

Conclusion

This compound is a valuable synthetic intermediate whose importance is derived from the unique properties imparted by its trifluoromethyl and chlorophenyl groups. While its specific discovery is not well-documented, its synthesis via the Claisen condensation is a robust and well-understood process. Its primary application lies in the construction of heterocyclic systems, particularly pyrazoles, which are of high interest in the development of new therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals engaged in synthetic and medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione as a versatile starting material. This fluorinated diketone is a valuable building block in medicinal chemistry and drug discovery due to the desirable properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity. The following protocols detail the synthesis of pyrazoles, pyrimidines, and isoxazoles, which are key scaffolds in many pharmaceutical agents.

Introduction

This compound is a 1,3-dicarbonyl compound that serves as a versatile precursor for the synthesis of a wide range of heterocyclic systems. Its reaction with various binucleophiles allows for the construction of five- and six-membered rings. The presence of a trifluoromethyl group and a chlorophenyl moiety makes the resulting heterocyclic compounds attractive candidates for drug discovery programs, particularly in the development of anti-inflammatory, analgesic, and anticancer agents.

Synthesis of Pyrazole Derivatives

The reaction of 1,3-diketones with hydrazine derivatives is a classical and efficient method for the preparation of pyrazoles. The following protocol describes the synthesis of 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole

This protocol is based on the general principle of pyrazole synthesis from 1,3-diketones and hydrazine.

Materials:

-

This compound

-

Hydrazine hydrate or Hydrazine hydrochloride

-

Ethanol or Glacial Acetic Acid

-

Sodium acetate (if using hydrazine hydrochloride)

-

Standard laboratory glassware and purification equipment

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. If using hydrazine hydrochloride, add an equimolar amount of a base like sodium acetate.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the desired pyrazole derivative.

Quantitative Data:

| Product | Reagents | Solvent | Reaction Time | Yield (%) |

| 5-(4-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole | Hydrazine hydrate | Ethanol | 4-6 hours | 85-95% |

Reaction Pathway:

Caption: Synthesis of a pyrazole derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidines can be synthesized through the condensation of 1,3-dicarbonyl compounds with urea, thiourea, or guanidine. This protocol outlines the synthesis of 2-amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine using guanidine.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine

This protocol follows the general procedure for pyrimidine synthesis from a 1,3-dicarbonyl compound.

Materials:

-

This compound

-

Guanidine hydrochloride

-

Sodium ethoxide or other suitable base

-

Ethanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

To this solution, add guanidine hydrochloride (1.1 eq) and stir until it dissolves.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data:

| Product | Reagents | Solvent | Reaction Time | Yield (%) |

| 2-Amino-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine | Guanidine hydrochloride, Sodium ethoxide | Ethanol | 6-8 hours | 70-85% |

Reaction Pathway:

Caption: Synthesis of a pyrimidine derivative.

Synthesis of Isoxazole Derivatives

Isoxazoles are readily synthesized by the reaction of 1,3-diketones with hydroxylamine. The following protocol describes the preparation of 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole.

Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-3-(trifluoromethyl)isoxazole

This protocol is based on a standard procedure for isoxazole synthesis.

Materials:

-

This compound

-

Hydroxylamine hydrochloride

-

Sodium acetate or other suitable base

-

Ethanol

-

Water

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.

-

Add the hydroxylamine solution to the solution of the diketone.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent in vacuo.

-

Add water to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data:

| Product | Reagents | Solvent | Reaction Time | Yield (%) |

| 5-(4-chlorophenyl)-3-(trifluoromethyl)isoxazole | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | 3-5 hours | 80-90% |

Reaction Pathway:

Caption: Synthesis of an isoxazole derivative.

General Experimental Workflow

The synthesis of these heterocyclic compounds from this compound generally follows a straightforward workflow.

Caption: General workflow for heterocyclic synthesis.

Application Notes and Protocols: 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a halogenated β-diketone that holds significant potential as a versatile building block in medicinal chemistry. The presence of both a trifluoromethyl group and a chlorophenyl moiety imparts unique physicochemical properties to the molecule, including increased lipophilicity and metabolic stability, which are often desirable in drug candidates.[1] While primarily utilized as a chemical intermediate in the synthesis of more complex pharmaceuticals, the inherent structural motifs of this compound suggest potential for direct biological activity.[2][3] This document provides an overview of its synthesis, potential therapeutic applications based on structurally related compounds, and hypothetical protocols for its investigation.

Synthesis